Benzyl(tris(3-methylphenyl))phosphorane
Description
Benzyl(tris(3-methylphenyl))phosphorane is a phosphorus-containing organometallic compound characterized by a central phosphorus atom bonded to a benzyl group and three 3-methylphenyl substituents. The substitution of phenyl groups with 3-methylphenyl moieties introduces steric and electronic modifications. Methyl groups are electron-donating, which may enhance the nucleophilicity of the phosphorus center and alter solubility in organic matrices compared to non-methylated analogs. Such compounds are often utilized in Wittig reactions or as intermediates in organic synthesis, though specific applications for this derivative require further investigation.
Properties
CAS No. |
69743-37-9 |
|---|---|
Molecular Formula |
C28H28P+ |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
benzyl-tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-10-7-15-26(18-22)29(21-25-13-5-4-6-14-25,27-16-8-11-23(2)19-27)28-17-9-12-24(3)20-28/h4-20H,21H2,1-3H3/q+1 |
InChI Key |
RNLIPFURNZYJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(tris(3-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(3-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5CH2Cl+P(C6H4CH3)3→C6H5CH2P(C6H4CH3)3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl(tris(3-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Benzyl(tris(3-methylphenyl))phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphoranes depending on the substituent introduced.
Scientific Research Applications
Benzyl(tris(3-methylphenyl))phosphorane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl(tris(3-methylphenyl))phosphorane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers and facilitating various catalytic cycles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key phosphorane derivatives and their distinguishing features are compared below:
*No direct evidence for the exact structure; inferred from analogous compounds. †Estimated by adding 45 g/mol (3 × CH₃ groups) to benzylidene(triphenyl)phosphorane.
Electronic and Steric Effects
- 3-Methylphenyl vs. Electron donation from methyl groups may also raise the electron density at phosphorus, enhancing reactivity in nucleophilic substitutions .
- Benzyl vs. Benzylidene Groups : A benzyl substituent (C₆H₅CH₂–) provides a saturated linkage, whereas benzylidene (C₆H₅CH=) introduces conjugation, affecting resonance stabilization and ylide formation efficiency .
Stability and Handling
- Methylated derivatives likely exhibit lower volatility than smaller phosphoranes (e.g., triphenylphosphine), improving handling safety. However, steric bulk may reduce crystallinity, complicating purification .
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